molecular formula C7H6F3NO B1424976 (1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol CAS No. 1226507-66-9

(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol

Cat. No. B1424976
M. Wt: 177.12 g/mol
InChI Key: LHXKPHQPUHHFQW-LURJTMIESA-N
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Description

“(1S)-1-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 5096-11-7 . It has a molecular weight of 123.15 . The compound is stored at 4 degrees Celsius and is in liquid form .


Synthesis Analysis

While specific synthesis methods for “(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” were not found, there are methods for synthesizing related compounds. For example, “1-(pyridin-3-yl)ethanone” can be synthesized using methyllithium in tetrahydrofuran and diethyl ether . Another method involves hydroxylamine hydrochloride and potassium carbonate in methanol .


Molecular Structure Analysis

The InChI code for “(1S)-1-(pyridin-3-yl)ethan-1-ol” is 1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 .


Physical And Chemical Properties Analysis

“(1S)-1-(pyridin-3-yl)ethan-1-ol” is a liquid at room temperature . The compound “1-(pyridin-3-yl)ethanone” has a molecular weight of 121.14 .

Scientific Research Applications

Synthesis and Material Science

  • Synthesis of Related Compounds : Research has shown the synthesis of related compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, demonstrating the potential of similar compounds in organic synthesis and crystallography (Percino et al., 2006).
  • Metal-Free Cycloaddition Reactions : Studies have explored the use of related compounds like 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in metal-free direct cycloaddition reactions, indicating potential applications in green chemistry (Alcaide et al., 2015).
  • Electrooptic Film Fabrication : In the field of material science, studies have investigated the use of pyridine-based compounds in electrooptic film fabrication, focusing on their influence on film microstructure and nonlinear optical response (Facchetti et al., 2006).

Medicinal Chemistry and Biochemistry

  • Antibacterial Activity : Research has been conducted on derivatives of related compounds, such as N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, to assess their antibacterial properties (Reddy & Prasad, 2021).
  • DNA Binding and Nuclease Activity : Complexes involving similar pyridine-based ligands have been studied for their DNA binding, nuclease activity, and potential cytotoxicity, suggesting applications in biochemistry and pharmacology (Kumar et al., 2012).

Chemical Properties and Reactions

  • Synthesis of Fungicides : Compounds structurally similar to "(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol" have been synthesized and evaluated for fungicidal activity, highlighting their potential in agrochemical applications (Kuzenkov & Zakharychev, 2009).
  • Photocatalytic Alcohol Dehydrogenation : Studies involving similar compounds have investigated the mechanism of photocatalytic alcohol dehydrogenation, which can have implications in catalysis and renewable energy research (Pichat et al., 1987).

Safety And Hazards

“(1S)-1-(pyridin-3-yl)ethan-1-ol” has the following hazard statements: H302, H312, H315, H319, H332, H335 . The compound “1-(pyridin-3-yl)ethanone” has a hazard statement of H301 .

Future Directions

While specific future directions for “(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” were not found, there is ongoing research into the synthesis and therapeutic potential of heterocyclic compounds .

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXKPHQPUHHFQW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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